Momordin Ic
Overview
Description
Momordin Ic is a natural pentacyclic triterpenoid saponin primarily isolated from the fruits of Kochia scoparia (L.) Schrad. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Momordin Ic typically involves the extraction from plant sources. The process begins with the extraction of the plant material using ethanol. The extract is then subjected to acid hydrolysis to obtain the crude saponin mixture. This mixture is further purified using column chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Momordin Ic undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating cancer, psoriasis, and viral infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
Momordin Ic exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells through oxidative stress-regulated mitochondrial dysfunction involving the MAPK and PI3K-mediated pathways.
Anti-viral Activity: Inhibits viral gene expression by reducing the occupancy of elongating RNA polymerase II at viral promoters.
Anti-inflammatory Effects: Modulates the IL-23/IL-17 axis and inhibits oxidative damage, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Momordin Ic is unique among triterpenoid saponins due to its specific biological activities and molecular targets. Similar compounds include:
Momordin Ib: Another triterpenoid saponin with similar anti-cancer and anti-inflammatory properties.
Betulinic Acid: A pentacyclic triterpenoid with notable anti-cancer and anti-HIV activities.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory properties.
This compound stands out due to its potent inhibition of SUMO-specific protease 1 (SENP1) and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBGIDROCYPOE-WEAQAMGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914234 | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96990-18-0, 195971-47-2 | |
Record name | Momordin Ic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scoparianoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Momordin Ic exert its anti-cancer effects?
A1: this compound has demonstrated anti-cancer activity through various mechanisms, including:* Inducing apoptosis and autophagy: this compound can trigger both apoptosis (programmed cell death) and autophagy (cellular self-degradation) in cancer cells, leading to their elimination. [, , ]* Inhibiting SENP1: this compound acts as a SENP1 inhibitor, disrupting the balance of SUMOylation and affecting crucial cellular processes involved in cancer development. [, , , ]* Suppressing signaling pathways: It can inhibit key signaling pathways like Wnt/β-catenin and EGFR, which are often dysregulated in cancer. [, ]
Q2: How does this compound interact with the Wnt/β-catenin pathway?
A2: this compound inhibits the Wnt/β-catenin signaling pathway by interfering with β-catenin's nuclear localization. This disruption affects downstream gene expression regulated by β-catenin, ultimately impacting cell proliferation and apoptosis. []
Q3: What is the role of this compound in modulating oxidative stress?
A3: this compound exhibits antioxidant properties by enhancing the activity of antioxidant enzymes such as glutathione reductase, glutathione S-transferase, superoxide dismutase, catalase, and glutathione peroxidase. This helps to mitigate oxidative damage caused by reactive oxygen species (ROS). [, ]
Q4: How does this compound impact glucose metabolism?
A4: this compound demonstrates hypoglycemic effects by inhibiting glucose absorption in the small intestine and suppressing gastric emptying. This, in turn, helps regulate blood glucose levels. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C53H86O21 and a molecular weight of 1079.2 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, the structural elucidation of this compound has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide detailed information on the compound's structure and functional groups. []
Q7: Is there any research on the stability of this compound under various storage conditions?
A7: While specific data on this compound stability is limited in the provided research, it's generally understood that saponins like this compound can degrade under certain conditions, such as high temperatures and humidity. Further research is needed to determine the optimal storage conditions to maintain its stability.
Q8: What are the key pharmacological activities reported for this compound?
A8: this compound exhibits a wide range of pharmacological effects, including:* Anti-cancer activity: Shown against various cancers, including liver cancer, gastric cancer, colorectal cancer, and osteosarcoma. [, , , , ] * Anti-inflammatory effects: Reduces inflammation in various models, such as D-galactosamine-induced liver injury and carrageenan-induced paw edema. [, , ] * Anti-allergic activity: Demonstrates inhibitory effects in models of type I-IV allergy. [] * Anti-pruritogenic effects: Reduces scratching behavior in models of pruritus. [, ]* Hypoglycemic effects: Inhibits glucose absorption and gastric emptying, potentially beneficial for managing diabetes. [, , , , ]
Q9: Are there any traditional medicinal uses of Kochia scoparia related to this compound's activities?
A9: Yes, Kochia scoparia, the plant from which this compound is derived, has been used in traditional Chinese medicine for conditions like skin diseases, eye problems, and urinary tract issues. These uses align with some of the pharmacological activities reported for this compound. []
Q10: What in vitro and in vivo models have been used to study this compound's anti-cancer effects?
A11:
In vitro: Cell lines like HepG2 (liver cancer), HaCaT (keratinocytes), and RAW 264.7 (macrophages) have been utilized. [, , , , ]* In vivo:* Xenograft mouse models have been employed to study this compound's efficacy against prostate cancer and acute myeloid leukemia (AML). [, ]
Q11: Are there any known biomarkers associated with this compound's efficacy or toxicity?
A11: Further research is needed to identify specific biomarkers that can predict the efficacy, monitor the treatment response, or detect potential adverse effects of this compound.
Q12: What analytical techniques are commonly used to quantify this compound?
A15:
High-performance liquid chromatography (HPLC): Frequently coupled with evaporative light scattering detection (ELSD) for this compound quantification. [, , , ]* Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Provides a sensitive and selective method for quantifying this compound in biological samples. []* Colorimetric methods:* Used for determining total saponin content, which can provide an indication of this compound levels. [, ]
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